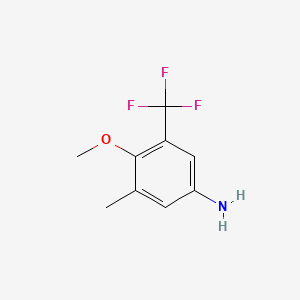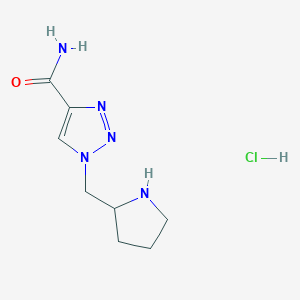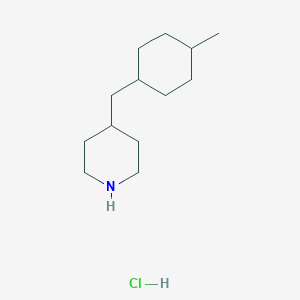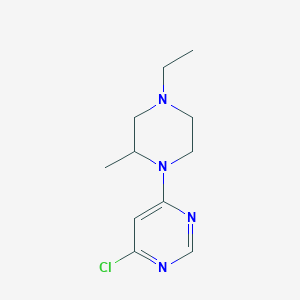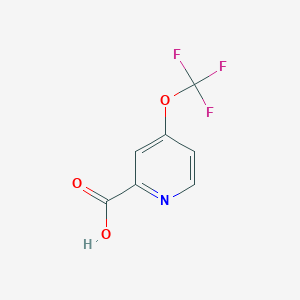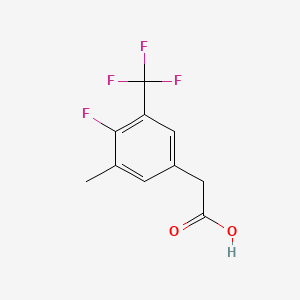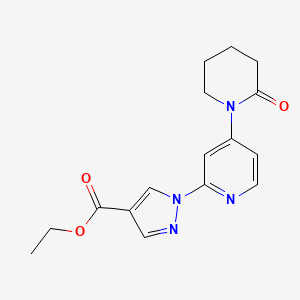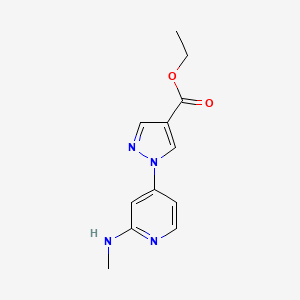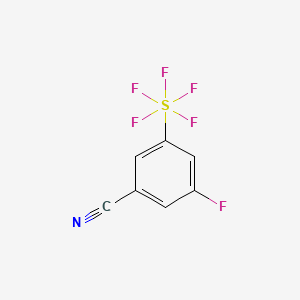
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-3-amino-4-(4-trifluoromethylphenyl) morpholine, and it is widely used as an intermediate in the synthesis of various drugs and chemical compounds.
Wissenschaftliche Forschungsanwendungen
Biochemical Interactions and Therapeutic Potentials
Acetylcholinesterase Inhibition
- Carbamates, esters of substituted carbamic acids, are effective acetylcholinesterase (AChE) inhibitors developed for therapeutic use and as insecticides. The decarbamoylation rate of AChE varies significantly depending on the size of the alkyl substituents on the carbamoyl group, affecting their efficacy as inhibitors (Rosenberry & Cheung, 2019).
Anticancer Properties
- Cinnamic acid derivatives, structurally related to carbamic acid esters, have shown significant potential as anticancer agents. The versatile chemical structure of cinnamic acid allows for the development of various derivatives with potent antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Neurotrophic Signaling Pathways
- Polyphenols, including hydroxycinnamic acid derivatives, promote neuronal survival and neurite outgrowth by activating neurotrophic signaling pathways. These compounds have beneficial effects in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease (Moosavi, Hosseini, Saso, & Firuzi, 2015).
Organic Synthesis and Chemical Applications
Local Anesthetic Properties
- Basic esters of alkoxysubstituted phenylcarbamic acid, including compounds structurally similar to the subject compound, exhibit high local anesthetic potency. These compounds have unique pH-dependent potency, which is crucial when used in inflamed tissues (Vegh, Čižmárik, & Hahnenkamp, 2006).
Antioxidant Activity
- Synthetic phenolic antioxidants (SPAs), which include derivatives of carbamic acid, are utilized in various commercial products to prolong shelf life. These compounds, while effective as antioxidants, have prompted research into their environmental persistence, human exposure, and potential toxicities (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)20-12-8-11(16(17,18)19)9-13(10-12)21-4-6-23-7-5-21/h8-10H,4-7H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHYJPKAONCYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
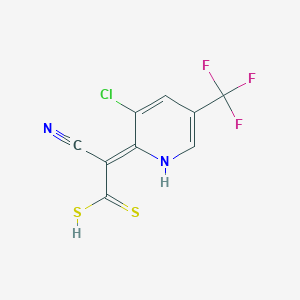
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
